1,4-Didodecyl-2,5-diiodobenzene

Übersicht

Beschreibung

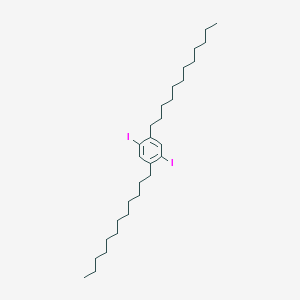

1,4-Didodecyl-2,5-diiodobenzene is an organic compound with the molecular formula C30H52I2 and a molecular weight of 666.54 g/mol . It is a derivative of benzene, where two iodine atoms are substituted at the 2 and 5 positions, and two dodecyl chains are attached at the 1 and 4 positions . This compound is primarily used as a building block in organic synthesis and materials science .

Vorbereitungsmethoden

1,4-Didodecyl-2,5-diiodobenzene can be synthesized through various synthetic routes. One common method involves the iodination of 1,4-didodecylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is typically carried out under reflux conditions to ensure complete iodination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1,4-Didodecyl-2,5-diiodobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as the Suzuki coupling reaction, where palladium catalysts are used.

Oxidation and Reduction Reactions: The dodecyl chains can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Sensor Technology

One of the most prominent applications of 1,4-didodecyl-2,5-diiodobenzene is in the development of chemiresistive sensors. These sensors utilize halogen bonding interactions to enhance their sensitivity to specific analytes, such as pyridine.

Case Study: Chemiresistive Sensors

Research indicates that when incorporated into carbon nanotube-based sensors, this compound significantly improves the detection capabilities for pyridine. The compound's structure allows for increased swelling and interaction with the carbon nanotubes, resulting in enhanced conductivity changes upon exposure to analytes.

- Detection Limits : The theoretical limits of detection for pyridine using this compound were found to be as low as 16 parts per billion (ppb), which is substantially lower than many existing sensor technologies .

- Mechanism : The sensing mechanism is primarily attributed to the swelling effects within the composite matrix formed with carbon nanotubes. This swelling increases the intertube distance, leading to a greater attenuation of conductivity when analytes are present .

Materials Science

In materials science, this compound is utilized in synthesizing advanced materials with tailored properties.

Case Study: Polymer Composites

The compound serves as a precursor for creating various polymer composites that exhibit unique mechanical and electronic properties. For instance:

- Synthesis of Ethynyl Derivatives : It can be transformed into 1,4-didodecyl-2,5-diethynylbenzene through reactions involving trimethylsilylacetylene. This transformation allows for further functionalization and incorporation into more complex polymer systems .

- Chirality Induction : The compound has been studied for its ability to induce chirality in supramolecular assemblies. This property is particularly valuable in applications related to optoelectronics and chiral catalysis .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing various organic compounds.

Case Study: Synthesis Pathways

The compound can undergo multiple transformations to yield derivatives that are useful in different chemical contexts:

- Cross-Coupling Reactions : It is employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

- Functional Group Modifications : The iodine substituents on the benzene ring allow for nucleophilic substitutions that can introduce various functional groups into the molecule, expanding its utility in synthetic chemistry .

Wirkmechanismus

The mechanism of action of 1,4-didodecyl-2,5-diiodobenzene is primarily related to its ability to undergo various chemical reactions, as described above . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in . For example, in cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling to form new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

1,4-Didodecyl-2,5-diiodobenzene can be compared with other similar compounds, such as:

1,4-Diiodobenzene: This compound lacks the dodecyl chains and is used as a precursor in various organic syntheses.

1,4-Dicyclohexyl-2,5-diiodobenzene: This compound has cyclohexyl groups instead of dodecyl chains and is used in different synthetic applications.

1,4-Diiodo-2,5-dioctylbenzene: This compound has shorter octyl chains and is used in similar applications as this compound.

The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis .

Biologische Aktivität

1,4-Didodecyl-2,5-diiodobenzene (C30H52I2) is an organic compound characterized by the presence of two iodine atoms and two dodecyl groups attached to a benzene ring. This compound has garnered attention due to its unique structural features, which contribute to its potential biological activities and applications in various fields, including materials science and biomedicine.

- Molecular Formula : C30H52I2

- Molecular Weight : 666.54 g/mol

- CAS Number : 162715-93-7

- Structure : The compound consists of a benzene ring with iodine substituents at the 1 and 4 positions and dodecyl groups at the 2 and 5 positions. This configuration enhances its hydrophobic characteristics, making it suitable for specific applications in organic synthesis and materials science.

This compound exhibits biological activity through several mechanisms:

- Halogen Bonding : The iodine atoms can engage in halogen bonding interactions, which may enhance the compound's ability to interact with biological molecules such as proteins and nucleic acids . This interaction can lead to modulation of biological pathways.

- Sensing Applications : Research indicates that this compound can be used as a sensor for detecting specific organic molecules. For instance, it has shown enhanced sensing responses to pyridine and picoline due to its electron-rich character .

Anticancer Activity

Research into similar compounds has shown that they may possess anticancer properties. The structural characteristics of this compound could allow it to interfere with cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest.

Sensing Applications

A study explored the use of this compound in carbon nanotube (CNT) composites for gas-phase sensing applications. The compound produced significantly enhanced responses to organic vapors compared to controls, indicating its potential utility in environmental monitoring and detection technologies .

Photovoltaic Potential

Another area of research focuses on the compound's ability to absorb light and generate electric current, positioning it as a candidate material for organic solar cells. Its structural features allow for effective charge transport properties, which are critical for photovoltaic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C30H52I2 | Two long dodecyl chains; strong halogen bonding |

| 1,4-Diiodo-2,5-dioctylbenzene | C22H36I2 | Shorter alkyl chains; less hydrophobic |

| 1-Bromododecane | C12H25Br | Aliphatic compound without aromatic characteristics |

This table highlights the unique structural attributes of this compound compared to similar compounds. The presence of longer alkyl chains enhances its solubility and reactivity in various chemical environments.

Eigenschaften

IUPAC Name |

1,4-didodecyl-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52I2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONMOXZHNZXHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1I)CCCCCCCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454108 | |

| Record name | 1,4-Didodecyl-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162715-93-7 | |

| Record name | 1,4-Didodecyl-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.